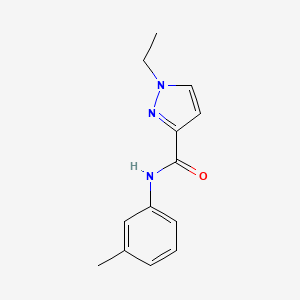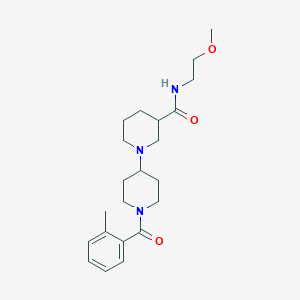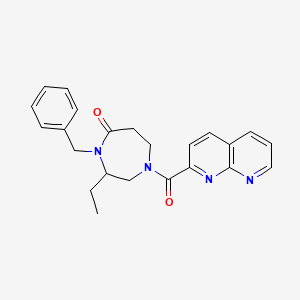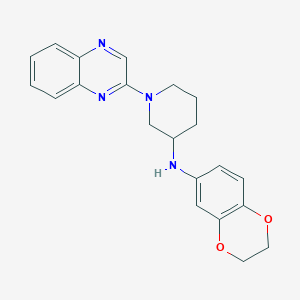
N-(4-bromophenyl)-N'-(1-propyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-N'-(1-propyl-4-piperidinyl)urea, commonly known as BPPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
BPPU has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a ligand for G protein-coupled receptors (GPCRs). BPPU has been found to bind to the dopamine D3 receptor with high affinity and selectivity, making it a useful tool for studying the role of this receptor in various physiological processes.
In addition to its use as a ligand for GPCRs, BPPU has also been studied for its potential as a therapeutic agent for various diseases. For example, BPPU has been found to have antitumor activity against human leukemia cells, making it a potential candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of BPPU is not fully understood, but it is believed to involve the modulation of dopamine signaling pathways. BPPU has been found to act as a partial agonist of the dopamine D3 receptor, which may contribute to its antitumor activity and other physiological effects.
Biochemical and Physiological Effects:
BPPU has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to inhibit the growth of human leukemia cells, induce apoptosis in cancer cells, and modulate dopamine signaling pathways. BPPU has also been found to have analgesic effects in animal models, suggesting that it may have potential as a pain reliever.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BPPU in lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using BPPU is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on BPPU. One area of interest is its potential as a therapeutic agent for various diseases, including cancer. Further studies are needed to determine the optimal dosage and administration route for BPPU in these applications.
Another area of interest is the development of new synthetic methods for BPPU that can improve its solubility and other properties. This could make it easier to work with in lab experiments and potentially increase its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, BPPU is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, including its high affinity and selectivity for the dopamine D3 receptor. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of BPPU involves the reaction of 4-bromophenyl isocyanate with propylpiperidine in the presence of a base. The resulting urea derivative is then purified by recrystallization to obtain a white crystalline solid. This synthesis method has been reported in the literature and has been used by many researchers to obtain BPPU for their experiments.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-(1-propylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O/c1-2-9-19-10-7-14(8-11-19)18-15(20)17-13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEARIDCROLOZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methoxy-3-methyl-1H-indole](/img/structure/B5483478.png)
![1-[(dimethylamino)sulfonyl]-N-{1-[4-(1-piperidinyl)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5483482.png)
![3-(benzylthio)-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5483493.png)

![2-{3-[3-(2-fluorophenoxy)azetidin-1-yl]-3-oxopropyl}-1,2-oxazinane](/img/structure/B5483524.png)

![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B5483538.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5483541.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5483547.png)

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5483563.png)

